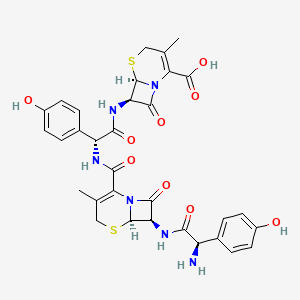

Cefadroxil dimer

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O9S2/c1-13-11-48-30-21(35-25(41)19(33)15-3-7-17(39)8-4-15)28(44)37(30)23(13)27(43)34-20(16-5-9-18(40)10-6-16)26(42)36-22-29(45)38-24(32(46)47)14(2)12-49-31(22)38/h3-10,19-22,30-31,39-40H,11-12,33H2,1-2H3,(H,34,43)(H,35,41)(H,36,42)(H,46,47)/t19-,20-,21-,22-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYDVGWJZWMCJI-IYVVPMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(=C(CS6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)N[C@H](C4=CC=C(C=C4)O)C(=O)N[C@H]5[C@@H]6N(C5=O)C(=C(CS6)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378158-45-1 | |

| Record name | Cefadroxil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378158451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFADROXIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60N49WZE6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Identification and Classification of Cefadroxil Dimer

Chemical Nomenclature of Cefadroxil Dimer

The precise naming of a chemical substance is fundamental to its unambiguous identification.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. nih.govlgcstandards.com

In addition to its systematic name, this compound is known by several synonyms, particularly within pharmacopeial and commercial contexts. It is commonly referred to simply as "this compound". nih.gov The United States Pharmacopeia (USP) also designates this compound as this compound. synzeal.comallmpus.comamzeals.com

Systematic IUPAC Name

Molecular Characteristics

The molecular formula and weight are key identifiers for any chemical compound.

The molecular formula for this compound is C32H32N6O9S2. nih.govallmpus.comamzeals.comclearsynth.compharmaffiliates.comcymitquimica.com This formula indicates the elemental composition of one molecule of the dimer.

The molecular weight of this compound is approximately 708.8 g/mol . nih.govsynzeal.comallmpus.comamzeals.com More precise calculations from various sources list the molecular weight as 708.76 g/mol or 708.761 g/mol . lgcstandards.comclearsynth.compharmaffiliates.comcymitquimica.com

Molecular Formula (C32H32N6O9S2)

CAS Registry Number

The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for chemical substances. The CAS Registry Number for this compound is 2378158-45-1. nih.govsynzeal.comallmpus.comclearsynth.compharmaffiliates.comsynzeal.com

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic IUPAC Name | (6R,7R)-7-[[(2R)-2-[[(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid nih.govlgcstandards.com |

| Common Synonyms | This compound nih.gov |

| USP Reference Name | This compound synzeal.comallmpus.comamzeals.com |

| CAS Registry Number | 2378158-45-1 nih.govsynzeal.comallmpus.comclearsynth.compharmaffiliates.comsynzeal.com |

Table 2: Molecular Characteristics of this compound

| Characteristic | Value |

| Molecular Formula | C32H32N6O9S2 nih.govallmpus.comamzeals.comclearsynth.compharmaffiliates.comcymitquimica.com |

| Molecular Weight | 708.8 g/mol nih.govsynzeal.comallmpus.comamzeals.com |

| 708.76 g/mol clearsynth.compharmaffiliates.comcymitquimica.com | |

| 708.761 g/mol lgcstandards.com |

Formation Pathways and Mechanistic Insights of Cefadroxil Dimer

Degradation-Induced Dimerization

The formation of impurities, including the Cefadroxil dimer, is a significant concern in the manufacturing and storage of the drug. daicelpharmastandards.com These degradation products arise from the drug's susceptibility to various environmental and process-related factors.

Influence of Environmental Stressors (e.g., heat, moisture)

Exposure to environmental stressors such as heat and moisture is a key factor in the degradation of Cefadroxil, which can lead to the formation of dimers. daicelpharmastandards.com The stability of Cefadroxil in its reconstituted oral suspension form is notably affected by storage temperature. Studies have shown that storage conditions at different temperatures can cause the degradation of the active compound. ust.edu Specifically, an increase in temperature over time can lead to a decrease in the concentration of Cefadroxil, indicating chemical decomposition. ust.edu This thermal decomposition can contribute to the pathways that result in dimer formation. daicelpharmastandards.comrsc.org

Impact of pH Conditions (acidic or alkaline)

The pH of the environment plays a critical role in the stability and degradation of Cefadroxil. The molecule is susceptible to degradation under both acidic and alkaline conditions. daicelpharmastandards.com The degradation kinetics of Cefadroxil in aqueous solutions show a distinct pH-dependent profile. nih.gov

Alkaline conditions, in particular, have been shown to significantly promote Cefadroxil degradation. e3s-conferences.orgtsijournals.comresearchgate.net Forced degradation studies performed by treating Cefadroxil with sodium hydroxide (B78521) result in the formation of its alkaline degradation product. tsijournals.com The degradation pathways under alkaline conditions are primarily through the hydrolysis of the β-lactam ring, deamidation, and other cleavage reactions. e3s-conferences.orgresearchgate.net Research indicates that photodegradation kinetic constants are also greater at an alkaline pH compared to a neutral pH. nih.govresearchgate.net In contrast, acidic conditions also contribute to degradation, with studies showing that permanganic acid is a strong oxidizing species for Cefadroxil in acidic media. aip.org

The main degradation products in neutral and weak alkaline solutions include two piperazine-2,5-diones, which are dimeric structures. nih.gov This indicates that the pH directly influences the dimerization pathway.

| pH Condition | Effect on Cefadroxil Degradation | Relevant Findings | References |

| Acidic | Promotes degradation. | Permanganic acid acts as a strong oxidizing agent in acidic medium, leading to degradation. | aip.org |

| Neutral | Degradation occurs. | Main degradation products include two piperazine-2,5-diones (dimers). | nih.gov |

| Alkaline (Weak) | Promotes degradation. | Main degradation products include two piperazine-2,5-diones (dimers). | nih.gov |

| Alkaline (Strong) | Significantly promotes degradation. | Degradation is instantaneous in alkaline detergent solutions. nih.gov Alkaline conditions (especially pH 10) are favorable for degradation. e3s-conferences.orgresearchgate.net Photodegradation constants are greater at alkaline pH. nih.govresearchgate.net | e3s-conferences.orgresearchgate.netnih.govresearchgate.netnih.gov |

Role of Residual Solvents

Residual solvents remaining from the manufacturing process are another source of impurity formation in Cefadroxil. daicelpharmastandards.com Organic volatile chemicals used during the synthesis of a drug substance can impact its purity and stability. rsc.org While some batches of Cefadroxil have been found to be free of residual solvents, their presence is a recognized potential issue in the quality control of the final drug product. rsc.orgfda.gov The interaction between the drug molecule and these solvents, especially under conditions like heating, can facilitate degradation reactions that may lead to dimerization. rsc.org

Involvement of Metal Ions in Degradation Processes

The presence of metal ions can influence the stability of Cefadroxil and promote its degradation. daicelpharmastandards.com Cefadroxil, like other cephalosporins, contains electron-donor groups that can form complexes with various metal ions. nih.gov In vitro studies have described interactions between copper (Cu) ions and several cephalosporins, which can lead to the degradation of the antibiotic's structure. mdpi.comresearchgate.net

Specifically, ions such as Cu²⁺ and Zn²⁺ have been shown to form complexes with Cefadroxil. nih.gov The formation of these metal complexes can alter the drug's chemical properties and potentially facilitate degradation pathways, including those that might lead to dimerization. nih.govmdpi.com

| Metal Ion | Interaction with Cefadroxil | Potential Outcome | References |

| Copper (Cu²⁺) | Forms complexes with Cefadroxil. nih.gov | Can lead to degradation of the antibiotic structure. mdpi.comresearchgate.net | nih.govmdpi.comresearchgate.net |

| Zinc (Zn²⁺) | Forms complexes with Cefadroxil. | Inhibits the transepithelial flux of Cefadroxil. nih.gov | nih.gov |

| Aluminum (Al³⁺) | No significant effect on transport. | May form weaker complexes. nih.gov | nih.gov |

| Cobalt (Co²⁺) | Forms 1:1 complexes with Cefadroxil. | Complex formation confirmed pH-metrically. researchgate.net | researchgate.net |

| Cadmium (Cd²⁺) | Forms 1:1 complexes with Cefadroxil. | Complex formation confirmed pH-metrically. researchgate.net | researchgate.net |

Proposed Dimerization Reaction Mechanisms

The formation of the this compound is not just a random degradation event but follows specific chemical reaction pathways.

Self-Condensation Reactions of Cefadroxil Molecules

A primary proposed mechanism for the formation of the this compound is through a self-condensation reaction. This type of reaction, a form of aldol (B89426) condensation, occurs when a molecule containing a carbonyl group acts as both the nucleophile and the electrophile. wikipedia.orglibretexts.org

In the context of Cefadroxil, a key degradation pathway involves intramolecular aminolysis. nih.gov This reaction occurs when the amino group on the C-7 side chain of one Cefadroxil molecule nucleophilically attacks the β-lactam ring of another Cefadroxil molecule. This intermolecular reaction is a form of self-condensation. This process leads to the formation of stable six-membered rings known as piperazine-2,5-diones, which are essentially cyclic dimers of the amino acid side chain. nih.gov Studies have identified these piperazine-2,5-diones as the main degradation products of Cefadroxil, particularly in neutral and weakly alkaline solutions, providing strong evidence for this self-condensation mechanism. nih.gov

Radical-Mediated Dimerization Pathways

Radical-mediated reactions are a significant pathway for the dimerization of Cefadroxil, primarily due to the presence of a phenolic group in its structure, which is susceptible to oxidative processes. These pathways can be initiated by factors such as light (photodegradation) or the presence of oxidizing agents and metal ions.

Oxidative Coupling of the Phenolic Moiety:

The p-hydroxyphenyl group on the C-7 acylamino side chain of Cefadroxil is a prime site for radical formation. Oxidative coupling of phenols is a well-established chemical process that proceeds via phenoxy radical intermediates. vtt.fiwikipedia.org This process can be initiated by one-electron oxidizing agents, which abstract a hydrogen atom from the phenolic hydroxyl group, generating a resonance-stabilized phenoxy radical. rsc.org Two of these radicals can then couple to form a C-C or C-O bond, leading to a dimeric structure.

The proposed mechanism involves the following steps:

Initiation: A one-electron oxidation of the phenolic group of two Cefadroxil molecules generates two phenoxy radicals.

Coupling: These two radicals then couple. The coupling can occur at various positions on the aromatic ring (ortho-ortho, ortho-para, or para-para C-C coupling) or through an oxygen atom (C-O coupling), leading to a variety of dimeric isomers. wikipedia.org

Rearomatization: The resulting coupled intermediate, often a quinone-like structure, rearomatizes to form a stable biphenyl (B1667301) or diphenyl ether linkage between the two Cefadroxil molecules.

Photodegradation-Induced Radical Formation:

Exposure of Cefadroxil to light, particularly UV radiation, can induce its degradation through radical mechanisms. Studies on the photodegradation of similar cephalosporins, like cephalexin, have shown that the process generates reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). researchgate.netnih.gov These highly reactive species can then attack the Cefadroxil molecule.

The photodegradation pathway leading to dimerization can be described as:

Photosensitization: Natural pigments or other components in a formulation can act as photosensitizers, absorbing light and transferring energy to Cefadroxil or molecular oxygen, generating ROS. organic-chemistry.org

Radical Attack: The generated •OH radicals can attack the electron-rich phenolic ring or other parts of the Cefadroxil molecule, leading to the formation of a Cefadroxil radical. researchgate.netresearchgate.net

Dimerization: Two Cefadroxil radicals can then combine to form a dimer.

The specific degradation products and pathways are highly dependent on conditions such as pH, the presence of oxygen, and the type of photosensitizer. nih.govorganic-chemistry.org

Table 1: Factors Influencing Radical-Mediated Dimerization of Cefadroxil

| Factor | Influence on Dimerization | Research Findings |

| Light Exposure | Initiates photodegradation, generating reactive oxygen species (ROS) that lead to radical formation on the Cefadroxil molecule. organic-chemistry.org | Studies on related cephalosporins show that photocatalytic degradation proceeds via attack by •OH and •O₂⁻ radicals. researchgate.net |

| Oxidizing Agents/Metal Ions | Can catalyze the one-electron oxidation of the phenolic group to form phenoxy radicals, which then couple. wikipedia.org | Vanadium tetrachloride has been shown to effect the oxidative coupling of phenol, yielding dihydroxybiphenyl compounds. wikipedia.org |

| pH | Affects the ionization state of the phenolic group and the stability of radical intermediates, influencing the rate and products of the reaction. rsc.org | The rate of photolysis of similar compounds is pH-dependent, with different rates observed at acidic versus alkaline pH. organic-chemistry.org |

| Oxygen Presence | Essential for the formation of reactive oxygen species (ROS) in photodegradation pathways. mdpi.com | The removal of oxygen can inhibit photodegradation by promoting the recombination of electron-hole pairs in photocatalysis. mdpi.com |

Nucleophilic Attack and Subsequent Coupling Reactions

Dimerization of Cefadroxil can also occur through intermolecular nucleophilic reactions. The Cefadroxil molecule possesses several nucleophilic and electrophilic sites that can interact.

Intermolecular Aminolysis:

A well-documented degradation pathway for Cefadroxil is the intramolecular nucleophilic attack of the α-amino group on the C-7 side chain onto the β-lactam carbonyl carbon. vtt.fi This leads to the cleavage of the β-lactam ring and the formation of piperazine-2,5-dione derivatives, not a dimer. vtt.firesearchgate.net

However, an intermolecular version of this reaction is a plausible pathway for dimerization. In this scenario, the primary amino group of one Cefadroxil molecule acts as a nucleophile and attacks an electrophilic site on a second Cefadroxil molecule. A likely target is the amide carbonyl of the acyl side chain, which is susceptible to nucleophilic acyl substitution.

A proposed mechanism for this intermolecular nucleophilic attack is:

Nucleophilic Attack: The side-chain amino group of one Cefadroxil molecule attacks the C-7 side-chain amide carbonyl of a second Cefadroxil molecule.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Amide Bond Formation: The original C-7 amide bond of the second molecule is cleaved, and a new amide bond is formed, linking the two Cefadroxil molecules.

The structure of a known impurity, Cefadroxil EP Impurity F, is identified as a dimer where the amino group of the D-α-(4-hydroxyphenyl)glycyl side chain of one molecule has formed an amide bond with the carboxylic acid of the same side chain on a second molecule, supporting this type of nucleophilic coupling. veeprho.com

Table 2: Key Reactive Sites in Cefadroxil for Nucleophilic Dimerization

| Molecular Moiety | Role in Reaction | Potential Reaction |

| Side-Chain Amino Group (-NH₂) | Nucleophile | Attacks the β-lactam or side-chain amide carbonyl of another molecule. |

| β-Lactam Carbonyl | Electrophile | Susceptible to attack by the amino group of another molecule, leading to ring opening and potential polymerization. |

| Side-Chain Amide Carbonyl | Electrophile | Can be attacked by the amino group of another molecule, leading to an amide-linked dimer. |

Enzymatic or Biocatalytic Formation Considerations

The formation of Cefadroxil dimers is not limited to chemical reactions; it can also be mediated by enzymes. Laccases, a class of multi-copper oxidases, are known to catalyze the oxidative coupling of phenolic compounds. researchgate.netnih.gov

Laccase-Mediated Dimerization:

Laccases catalyze the oxidation of the phenolic group on Cefadroxil to a phenoxy radical in the presence of molecular oxygen. researchgate.netmdpi.com This enzymatic process is highly efficient and follows a mechanism similar to the chemical oxidative coupling described earlier, but under milder, biological conditions (e.g., room temperature, aqueous solution at pH 5). nih.govmdpi.com

The established mechanism for laccase-mediated dimerization is:

Enzymatic Oxidation: The laccase enzyme abstracts an electron and a proton from the phenolic hydroxyl group of Cefadroxil, generating a phenoxy radical. researchgate.net

Non-Enzymatic Coupling: The generated radicals, being unstable, spontaneously and non-enzymatically couple to form C-C or C-O bonds. mdpi.com This results in the formation of various dimeric structures.

Further Polymerization: Because the resulting dimers may still possess phenolic groups, they can be further oxidized by laccase, potentially leading to the formation of trimers and higher oligomers. nih.gov

Research has demonstrated the successful synthesis of heteromolecular dimers by reacting the amino group of β-lactam cores with laccase-generated quinones from other phenolic compounds. veeprho.com Similarly, laccase can mediate the homomolecular dimerization of Cefadroxil itself. nih.gov

Structural Elucidation and Spectroscopic Characterization of Cefadroxil Dimer

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. For complex structures like the Cefadroxil dimer, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment. benthamdirect.comfrontiersin.org

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. In the this compound, the ¹H NMR spectrum would be significantly more complex than that of the monomer. It would feature distinct signals corresponding to the protons of the two 4-hydroxyphenyl groups, the α-amino acid protons, the characteristic β-lactam ring protons (H-6 and H-7), and the methyl groups at the C-3 position of each cephalosporin (B10832234) core. The formation of the new amide bond linking the two Cefadroxil units results in chemical shift changes for protons adjacent to the linkage site, which is a key indicator of dimerization.

Illustrative Data Table for ¹H NMR of this compound Note: This table is a representation of expected signals. Actual chemical shifts (δ) and coupling constants (J) are determined experimentally.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (H-Ar) | 6.7 - 7.5 | d | Signals from two p-hydroxyphenyl rings. |

| Amide Protons (NH) | ~8.0 - 9.5 | d | Includes original and newly formed amide NH. |

| β-Lactam Protons (H-6, H-7) | ~5.0 - 5.8 | d, dd | Characteristic signals for the cephem nucleus. |

| α-CH Protons | ~5.4 - 5.6 | d | Protons on the phenylglycyl side chains. |

| Thiazine Ring Protons (CH₂) | ~3.2 - 3.6 | ABq | Diastereotopic protons of the S-containing ring. |

| Methyl Protons (CH₃) | ~2.0 - 2.2 | s | Signals from the two C-3 methyl groups. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. The spectrum of the this compound would show a total of 32 carbon signals, confirming the dimeric structure. Key signals include those from the carbonyl carbons of the β-lactam rings, the original and newly formed amide linkages, and the carboxylic acid group. Resonances for the aromatic and aliphatic carbons provide further structural confirmation.

Illustrative Data Table for ¹³C NMR of this compound Note: This table is a representation of expected signals. Actual chemical shifts (δ) are determined experimentally.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl Carbons (C=O) | 165 - 175 | β-lactam, amides, carboxylic acid. |

| Aromatic Carbons (C-Ar) | 115 - 160 | Includes carbons of the p-hydroxyphenyl rings. |

| Cephem Ring Carbons (C-2, C-4) | 125 - 140 | Olefinic carbons of the cephem nucleus. |

| β-Lactam & α-CH Carbons | 55 - 65 | C-6, C-7, and α-carbons of the side chains. |

| Thiazine Ring Carbon (CH₂) | ~25 - 30 | Aliphatic carbon in the S-containing ring. |

| Methyl Carbons (CH₃) | ~20 | C-3 methyl carbons. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out the spin systems within the molecule, such as the protons on the phenyl rings and the coupled H-6 and H-7 protons of the β-lactam ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. This is a crucial step in assigning both the ¹H and ¹³C spectra with confidence. princeton.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the dimeric linkage. It shows correlations between protons and carbons over two to four bonds. A key correlation would be observed between a proton on one monomer unit and the carbonyl carbon of the newly formed amide bond on the second unit, providing unequivocal evidence of the dimerization site. princeton.eduproquest.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for confirming the stereochemistry and three-dimensional conformation of the dimer. slideshare.netproquest.com

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. ajpaonline.com It is a cornerstone for the identification of drug impurities and degradation products. nih.gov For the this compound, which has a molecular formula of C₃₂H₃₂N₆O₉S₂, the expected molecular weight is approximately 708.8 g/mol . synthinkchemicals.com Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to ionize the molecule for analysis. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For the this compound (C₃₂H₃₂N₆O₉S₂), the theoretical monoisotopic mass is 708.1672 Da. An experimental HRMS measurement confirming this exact mass would validate the proposed molecular formula, distinguishing it from other potential impurities with the same nominal mass. benthamdirect.com The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is particularly effective for separating and identifying impurities in complex mixtures. nih.govunesp.brmdpi.com

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Dimeric Structure Elucidation

The elucidation of the this compound's structure via mass spectrometry (MS) relies heavily on the analysis of its fragmentation patterns, typically using soft ionization techniques like electrospray ionization (ESI) to keep the relatively fragile dimer intact for initial detection. The molecular formula of a this compound has been reported as C₃₂H₃₂N₆O₉S₂, corresponding to a molecular weight of 708.76 g/mol . pharmaffiliates.com This suggests its formation involves the covalent linkage of two Cefadroxil monomers (C₁₆H₁₇N₃O₅S, MW 363.39 g/mol ) with the loss of two water molecules. pharmaffiliates.com

In tandem mass spectrometry (MS/MS) analysis, the protonated molecule of the dimer, [M+H]⁺, would be expected at an m/z (mass-to-charge ratio) of approximately 709.7. The primary and most informative fragmentation event for a dimeric structure is the cleavage of the bond linking the two monomer units. This would result in the generation of a prominent ion corresponding to the protonated Cefadroxil monomer at m/z 364.1. nih.gov

Further fragmentation of this monomer ion (m/z 364.1) serves as a fingerprint for confirming the identity of the constituent parts of the dimer. The fragmentation of Cefadroxil is well-characterized. Key product ions are typically generated through the cleavage of the β-lactam ring and the amide side chain. A common and significant transition monitored for Cefadroxil is from the precursor ion m/z 364.1 to a product ion at m/z 208.1. nih.gov Other characteristic fragment ions for Cefadroxil that may be observed include those at m/z 114 and m/z 349. researchgate.net The observation of these specific daughter ions following the initial dimer-to-monomer fragmentation provides conclusive evidence for the dimeric structure.

Table 1: Proposed ESI-MS/MS Fragmentation Pathway for this compound

| Precursor Ion (m/z) | Proposed Identity | Key Fragment Ion (m/z) | Proposed Identity of Fragment |

| 709.7 | [Dimer+H]⁺ | 364.1 | [Monomer+H]⁺ |

| 364.1 | [Monomer+H]⁺ | 208.1 | Product ion from monomer |

| 364.1 | [Monomer+H]⁺ | 114.0 | Product ion from monomer |

| 364.1 | [Monomer+H]⁺ | 349.0 | Product ion from monomer |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within the this compound and differentiating it from its monomeric precursor. The IR spectrum of Cefadroxil monomer exhibits characteristic absorption bands corresponding to its key structural features. researchgate.netsapub.org The formation of a dimer through covalent linkage, such as the formation of an ester or amide bond between two monomer units, would lead to predictable changes in the IR spectrum.

The spectrum of the monomer typically shows a broad band for the O-H stretching of the phenolic and carboxylic acid groups, as well as N-H stretching vibrations. researchgate.net The most revealing region is often the carbonyl (C=O) stretching region between 1700 and 1800 cm⁻¹. sapub.org Cefadroxil monomer has distinct C=O absorption bands for the β-lactam ring, the amide linkage, and the carboxylic acid.

Table 2: Comparative IR Absorption Bands for Cefadroxil Monomer and Expected Changes for Dimer

| Functional Group | Cefadroxil Monomer Approx. Wavenumber (cm⁻¹) | Expected Change in Dimer Spectrum |

| O-H (Phenol, Carboxylic Acid) | ~3510 (broad) researchgate.net | May decrease in intensity or shift if involved in linkage. |

| N-H (Amine, Amide) | ~3400-3200 | May shift or change if involved in linkage. |

| C=O (β-Lactam) | ~1750-1780 sapub.org | Potential shift due to steric/electronic effects. |

| C=O (Amide) | ~1680-1700 | Potential shift due to steric/electronic effects. |

| C=O (Carboxylic Acid) | ~1700-1725 | Disappearance if involved in ester/amide linkage. |

| C=O (Ester) | Not Present | Appearance of a new band (~1735-1750) if ester linkage is formed. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. Cefadroxil possesses a chromophoric system, primarily associated with the phenyl group and the conjugated system of the dihydrothiazine ring, which results in a characteristic UV absorption maximum (λmax). ijcr.info

For Cefadroxil in various solvents, the λmax is consistently reported to be around 262-264 nm. ijcr.infoiajps.comnihs.go.jp The this compound contains two such chromophoric units. Therefore, it is expected to exhibit a UV absorption spectrum that is qualitatively similar to that of the monomer, with a λmax in the same region.

However, the molar absorptivity (ε) of the dimer may not simply be double that of the monomer. Interactions between the two chromophores in the dimer can lead to a hyperchromic effect (an increase in molar absorptivity) or a hypochromic effect (a decrease in molar absorptivity), depending on their relative spatial orientation. The absence of a significant shift in λmax combined with a change in molar absorptivity would be consistent with the formation of a dimeric species where the individual chromophores are not electronically conjugated with each other but are present in the same molecule.

Table 3: UV-Vis Absorption Data for Cefadroxil

| Compound | Solvent | λmax (nm) | Reference |

| Cefadroxil | Distilled Water | 264 | iajps.com |

| Cefadroxil | Methanol (B129727) and Water (50:50) | 264 | ijcr.info |

| Cefadroxil | Water | 262 | nihs.go.jp |

| This compound | Not specified | Expected ~264 | Inferred |

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS/MS)

The analysis of this compound in the presence of the monomer and other related substances necessitates the use of high-resolution separation techniques coupled with sensitive and specific detectors. High-Performance Liquid Chromatography coupled to tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive technique for this purpose. nih.govunesp.br

A reversed-phase HPLC method is typically employed for separation. The method uses a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govnih.gov The gradient or isocratic conditions are optimized to achieve baseline separation between the more polar Cefadroxil monomer and the larger, generally more hydrophobic, this compound.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. ESI in positive ion mode is commonly used. nih.gov The MS is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. nih.gov A specific precursor-to-product ion transition is monitored for the dimer (e.g., m/z 709.7 → 364.1) and another for the monomer (e.g., m/z 364.1 → 208.1), allowing for unambiguous identification and quantification of each species even if they are not perfectly separated chromatographically. nih.gov

Table 4: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Methanol/Acetonitrile nih.gov |

| Flow Rate | 0.2 - 0.8 mL/min nih.govnih.gov |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Monitored Transition (Dimer) | m/z 709.7 → m/z 364.1 (Proposed) |

| Monitored Transition (Monomer) | m/z 364.1 → m/z 208.1 nih.gov |

Stereochemical Aspects of Dimer Formation and Isomeric Forms

The stereochemistry of the this compound is inherently complex due to the multiple chiral centers present in the Cefadroxil monomer. The chemical name of Cefadroxil is (6R, 7R)-7-{[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, indicating three defined stereocenters in the parent molecule. ijcmas.com

When two of these chiral monomers combine to form a dimer, the potential for multiple diastereomers arises. The specific isomeric form(s) produced will depend on the reaction conditions and the nature of the linkage between the two units. For example, if the linkage occurs between the carboxylic acid of one monomer and the p-hydroxyl group of the side chain of the other, the resulting dimer will have six chiral centers.

Even if the starting material is a single enantiomer of Cefadroxil, the dimerization process can result in a mixture of diastereomers depending on the spatial orientation in which the two monomers approach each other during bond formation. The existence of different, separable peaks in a high-resolution chromatogram that all exhibit the characteristic mass transition of the dimer could indicate the presence of such isomers.

The full characterization of the specific stereoisomeric forms of a this compound would require sophisticated analytical techniques beyond standard LC-MS, such as preparative chromatography to isolate each isomer, followed by analysis using 2D Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Analytical Methodologies for Detection and Quantification of Cefadroxil Dimer

Chromatographic Techniques

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical analysis. wapcpjournal.org.ng High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the analysis of Cefadroxil and its impurities, including the Cefadroxil dimer. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative determination of Cefadroxil and its related compounds. ijpbs.com Its advantages include specificity, efficiency, speed, and accuracy, making it suitable for routine quality control. unesp.brresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for the analysis of Cefadroxil and its impurities. ijpbs.comnih.gov This technique typically employs a non-polar stationary phase, such as a C18 (ODS) or C8 column, and a polar mobile phase. ijpbs.comwisdomlib.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several studies have demonstrated the successful use of RP-HPLC for Cefadroxil analysis. For instance, a method using a C18 column with a mobile phase of phosphate (B84403) buffer, methanol (B129727), and acetonitrile (B52724) has been developed for the quantitative determination of Cefadroxil in pharmaceutical formulations. ijpbs.com Another validated RP-HPLC method for Cefadroxil in bulk and tablet forms utilized a Hypersil C8 column with a mobile phase of potassium dihydrogen phosphate buffer and methanol (65:35 v/v) at a pH of 3.5. wisdomlib.org The simplicity, speed, and accuracy of these methods make them well-suited for quality control laboratories. researchgate.netwisdomlib.org

Table 1: Examples of RP-HPLC Methods for Cefadroxil Analysis

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

| C18 ODS (4.6 x 250 mm) | Phosphate buffer (pH 4.8):Methanol:Acetonitrile (95:3:2 v/v) | 1.0 | 230 | ijpbs.com |

| Hypersil C8 | Potassium dihydrogen phosphate buffer (pH 3.5):Methanol (65:35 v/v) | 1.0 | 250 | wisdomlib.org |

| Polaris C18 (4.6 x 250 mm, 5 µm) | 0.05 mol/L Potassium dihydrogen phosphate (pH 5.5):Acetonitrile (96:4) | 0.7 | 230 | researchgate.net |

| Enable C18 (4.6 x 250 mm, 5 µm) | Triethylamine:Methanol:Acetonitrile:Water (2:10:20:68 v/v) | 1.0 | 265 | iiste.org |

The primary goal of impurity profiling is to detect, identify, and quantify all potential impurities in a drug substance. wapcpjournal.org.ng Developing a suitable chromatographic method is a critical first step in this process. wapcpjournal.org.ng Method development for impurity profiling of cephalosporins like Cefadroxil involves a systematic study of various factors that can affect the separation. wapcpjournal.org.ng

Key considerations in method development include:

Elution Mode: Gradient or isocratic elution. Gradient elution, where the mobile phase composition is changed during the run, is often preferred for separating complex mixtures of impurities with different polarities. wapcpjournal.org.ng

pH of the Mobile Phase: The pH can significantly influence the retention time and peak shape of ionizable compounds like Cefadroxil and its impurities. wapcpjournal.org.ng

Organic Modifier: The type and concentration of the organic solvent (e.g., methanol, acetonitrile) in the mobile phase are crucial for achieving optimal separation. wapcpjournal.org.ngijpbs.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. wapcpjournal.org.ng

Detection Wavelength: The UV detection wavelength should be selected to ensure adequate sensitivity for both the active pharmaceutical ingredient (API) and all relevant impurities. wapcpjournal.org.ng

A comprehensive impurity profiling of ceftriaxone, another cephalosporin (B10832234), highlights a methodical approach where factors like elution mode, pH, flow rate, and organic modifier were systematically studied to develop a robust separation method. wapcpjournal.org.ng This same strategic approach is applicable to the impurity profiling of Cefadroxil to ensure the detection and quantification of the this compound and other related substances.

Optimization of the mobile and stationary phases is crucial for achieving the desired selectivity and resolution in the chromatographic separation of Cefadroxil and its dimer.

Mobile Phase Optimization: The choice of buffer, its pH, and the organic modifier are critical. For Cefadroxil, phosphate buffers are commonly used to control the pH of the mobile phase. ijpbs.comresearchgate.net The pH is a key parameter as Cefadroxil contains both acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH can alter the ionization state of the molecule, thereby affecting its retention on a reversed-phase column. The selection of the organic modifier, typically methanol or acetonitrile, and its proportion in the mobile phase, is optimized to achieve good resolution between Cefadroxil and its impurities within a reasonable analysis time. ijpbs.comiiste.org For instance, one method found a mobile phase of Triethylamine:Methanol:Acetonitrile:Ultra Pure Water (2:10:20:68 v/v) provided a sharp, symmetric peak for Cefadroxil. iiste.org

Stationary Phase Optimization: The most frequently used stationary phases for Cefadroxil analysis are C18 and C8 columns. ijpbs.comwisdomlib.org C18 columns, with their longer alkyl chains, generally provide greater hydrophobicity and retention for non-polar compounds, while C8 columns offer slightly less retention. The choice between them depends on the specific separation requirements. The particle size and length of the column also play a role; smaller particles and longer columns generally lead to higher efficiency and better resolution. researchgate.netresearchgate.net For the analysis of high molecular weight impurities, such as potential polymers or dimers, High Performance Size Exclusion Chromatography (HPSEC) with columns like TSK-GEL G2000S WXL has been successfully employed. researchgate.net

Method Development Strategies for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that combine the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. daicelpharmastandards.comnih.gov These methods are invaluable for the identification and quantification of trace-level impurities. nih.gov

A validated LC-MS/MS method has been developed for the determination of Cefadroxil in rat plasma and urine. nih.gov This method utilized a Synergi™ Polar-RP 80A column and a mobile phase of 0.1% formic acid and methanol. nih.gov Detection was achieved using multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov

LC-MS/MS offers significant advantages in terms of selectivity and sensitivity for the analysis of trace impurities like the this compound.

Selectivity: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the ions. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion of the this compound) is selected and fragmented to produce characteristic product ions. teagasc.ie This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces interference from matrix components, allowing for the unambiguous detection of the target analyte even in complex samples. nih.gov

Sensitivity: LC-MS/MS is renowned for its exceptional sensitivity, enabling the detection and quantification of impurities at very low concentrations (ng/mL or even pg/mL levels). nih.gov For instance, a developed LC-MS/MS method for Cefadroxil had a lower limit of quantification (LLOQ) of 10 ng/mL in rat plasma and urine. nih.gov This high sensitivity is crucial for ensuring that even minute quantities of potentially harmful impurities are detected and controlled within acceptable limits. The use of techniques like electrospray ionization (ESI) in positive mode has proven effective for the analysis of Cefadroxil. nih.gov

Table 2: Example of LC-MS/MS Method for Cefadroxil Analysis

| Feature | Description | Reference |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Pretreatment | Deproteinization with methanol | nih.gov |

| Column | Synergi™ 4 µm Polar-RP 80A (150 mm × 2.0 mm, 4 µm) | nih.gov |

| Mobile Phase | 0.1% formic acid and methanol (62:38, v/v) | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Mode | Electro-spray ionization (ESI), positive mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transitions | Cefadroxil: m/z 364.1→208.1; Cefaclor (IS): m/z 368.1→174.2 | nih.gov |

| Linear Range | 10–10,000 ng/mL | nih.gov |

Spectrophotometric Approaches

Spectrophotometric methods are valuable for the analysis of pharmaceutical compounds, and their application to the detection and quantification of this compound, a significant impurity in Cefadroxil drug substances and products, is crucial for quality control. These methods, particularly when combined with separation techniques, offer the sensitivity and specificity required for impurity profiling.

UV Spectrophotometry in Conjunction with Separation Techniques

UV-Visible spectrophotometry is a widely used detection method in liquid chromatography. For the analysis of Cefadroxil and its impurities, including the this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective approach. researchgate.net This method separates the this compound from the parent compound and other related substances based on their differential partitioning between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. wisdomlib.orgijpbs.com

The mobile phase composition is a critical parameter to achieve adequate separation. A typical mobile phase might consist of a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. wisdomlib.orgijpbs.com The pH of the buffer is also optimized to ensure good peak shape and resolution. Detection is typically performed at a wavelength where Cefadroxil and its dimer exhibit significant absorbance, such as around 230 nm or 250 nm. wisdomlib.orgijpbs.com The retention time of the this compound will be different from that of Cefadroxil, allowing for its identification and quantification. The use of HPLC-UV provides a robust and reliable method for monitoring the levels of this compound in routine quality control analysis. researchgate.net

Derivative Spectrophotometry for Complex Mixtures

In instances where the UV absorption spectra of Cefadroxil and its dimer overlap significantly, making direct spectrophotometric quantification challenging, derivative spectrophotometry can be employed. This technique involves the mathematical differentiation of the zero-order absorption spectrum, which can resolve overlapping spectral bands and enhance the analytical signal of minor components. First or second-order derivative spectra can be used to eliminate interference from the main component (Cefadroxil) and the formulation matrix. araijournal.com

For example, a first-order derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against wavelength. At a wavelength where a component has a maximum absorbance (a peak in the zero-order spectrum), the first derivative spectrum will pass through zero. This "zero-crossing" point for the major component can be used to quantify the minor component (the dimer) without interference. araijournal.com This approach has been successfully used for the simultaneous determination of Cefadroxil and other compounds in mixtures and can be adapted for the quantification of the this compound in the presence of Cefadroxil. araijournal.comnih.gov

Method Validation Parameters for this compound Analysis

The validation of analytical methods used to quantify the this compound is essential to ensure the reliability and accuracy of the results. This process involves the evaluation of several key parameters as outlined by regulatory guidelines.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For the this compound, this is typically assessed by preparing a series of standard solutions of the dimer at different concentrations and analyzing them using the chosen method (e.g., HPLC-UV). The peak area response is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, indicates a good linear relationship. researchgate.net The linear range should encompass the expected concentration levels of the this compound in the samples being tested.

Table 1: Illustrative Linearity Data for this compound Analysis by HPLC-UV

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.1 | 5,200 |

| 0.5 | 25,500 |

| 1.0 | 51,000 |

| 2.5 | 127,500 |

| 5.0 | 254,000 |

| Correlation Coefficient (R²) | 0.9995 |

This table is for illustrative purposes and does not represent actual experimental data.

Accuracy

Accuracy refers to the closeness of the measured value to the true value. For this compound analysis, accuracy is often determined by performing recovery studies. This involves spiking a sample matrix (e.g., a Cefadroxil drug product formulation) with a known amount of the this compound standard at different concentration levels (e.g., low, medium, and high). The samples are then analyzed, and the percentage of the dimer that is recovered is calculated. The acceptance criteria for recovery are typically within the range of 80-120% for impurities. mdpi.com

Table 2: Illustrative Accuracy Data for this compound Analysis

| Spike Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | Recovery (%) |

| Low | 0.5 | 0.49 | 98.0 |

| Medium | 1.5 | 1.53 | 102.0 |

| High | 4.0 | 3.96 | 99.0 |

| Average Recovery (%) | 99.7 |

This table is for illustrative purposes and does not represent actual experimental data.

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day, by the same analyst, and with the same equipment. Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or with different equipment. A low %RSD (typically less than 10% for impurities) indicates good precision. mdpi.com

Table 3: Illustrative Precision Data for this compound Analysis

| Precision Level | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Replicate 4 (Area) | Replicate 5 (Area) | Replicate 6 (Area) | Mean Area | % RSD |

| Repeatability (Intra-day) | 51,100 | 50,950 | 51,200 | 50,800 | 51,350 | 51,000 | 51,067 | 0.4% |

| Intermediate Precision (Inter-day) | 51,500 | 50,700 | 51,800 | 50,900 | 51,650 | 51,150 | 51,283 | 0.9% |

This table is for illustrative purposes and does not represent actual experimental data.

Limit of Detection (LOD)

The Limit of Detection (LOD) represents the lowest concentration of an analyte—in this case, this compound—that can be reliably detected by an analytical method, though not necessarily quantified with accuracy. It is a crucial parameter for impurity profiling, as it defines the sensitivity of the method to trace contaminants. The LOD is typically established by analyzing a series of diluted solutions of the analyte and is often defined as the concentration that yields a signal-to-noise ratio of approximately 3:1.

While specific LOD values for this compound are determined during the validation of a particular analytical procedure within a given laboratory, published literature on Cefadroxil provides insight into the sensitivity of methods used. For instance, a Reverse Phase-HPLC (RP-HPLC) method developed for Cefadroxil reported an LOD of 0.5 µg/mL. researchgate.net Another spectrophotometric method cited an LOD of 0.89 µg/mL for the parent compound. researchgate.net These values indicate the high sensitivity of the analytical techniques employed, which are capable of detecting impurities like the this compound at very low levels.

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are indicators of its reliability and reproducibility for routine use in a quality control environment.

Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in its parameters. It provides an assurance of its reliability during normal usage. For HPLC methods used in the analysis of Cefadroxil and its dimer, robustness is typically assessed by intentionally altering parameters such as:

The pH of the mobile phase

The composition of the mobile phase (e.g., varying the ratio of organic solvent to buffer)

The flow rate

The column temperature

The detection wavelength

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. This can include different analysts, different instruments, and different days. ajpaonline.com

Validation studies for Cefadroxil analysis demonstrate how these parameters are tested. For instance, a High-Performance Thin-Layer Chromatography (HPTLC) method was tested for robustness by varying mobile phase volume, development distance, and saturation duration, with all variations resulting in a relative standard deviation (%RSD) of less than 1%, indicating a highly robust method. ijcpa.in Similarly, another study confirmed the ruggedness of an HPLC method by having it performed at a different laboratory, which also yielded acceptable results. researchgate.net

Table 2: Parameters Evaluated in a Robustness Study of an HPTLC Method for Cefadroxil

| Parameter Varied | Variation | Result (%RSD) | Source |

|---|---|---|---|

| Mobile Phase Volume | ± 2 mL | 0.92 | ijcpa.in |

| Development Distance | ± 5 cm | 0.75 | ijcpa.in |

| Duration of Saturation | ± 2 min | 0.78 | ijcpa.in |

| Time from Spotting to Chromatography | ± 10 min | 0.39 | ijcpa.in |

| Time from Chromatography to Scanning | ± 10 min | 0.81 | ijcpa.in |

Reference Standards and Certified Reference Materials for this compound

The availability and use of high-purity reference standards are fundamental to the accurate identification and quantification of chemical substances, including impurities like this compound.

A Reference Standard is a highly purified compound that is used as a measurement base. In the context of pharmaceutical analysis, a reference standard for this compound is essential for:

Peak Identification: Confirming the identity of the peak corresponding to the dimer in a chromatogram by comparing its retention time to that of the standard.

Quantification: Preparing calibration curves or using a single-point standard to accurately calculate the concentration of the dimer impurity in a sample.

Chemical reference standards for this compound are commercially available from various specialized suppliers of pharmaceutical impurities and reference materials.

Stability Studies and Degradation Kinetics of Cefadroxil Dimer

Forced Degradation Studies Design

The design of forced degradation studies for Cefadroxil and its dimer involves exposing the compound to various stressors to predict its degradation profile. ajrconline.org

Photostability is a critical component of forced degradation studies. rjptonline.org The photolytic degradation of Cefadroxil has been investigated under different light conditions. Studies show that Cefadroxil in aqueous solution can undergo direct photolysis, leading to a reduction in its antimicrobial activity. uni-due.denih.gov The process can be sensitized by natural pigments like Riboflavin and Humic Acid, involving reactive oxygen species, particularly singlet oxygen. nih.gov The rate of photodegradation is influenced by pH, with higher kinetic constants observed at alkaline pH compared to neutral pH, where the anionic form of the antibiotic is more prevalent. nih.gov While these studies focus on the parent Cefadroxil molecule, the formation of dimeric degradation products under photolytic conditions has been observed for other cephalosporins, suggesting a potential degradation pathway for Cefadroxil as well. mdpi.com For instance, a dimeric degradation product was identified for ceftobiprole (B606590) under photolytic conditions with visible light and UV at 366 nm. mdpi.com

Thermal stability studies are vital for determining the shelf-life and storage conditions of pharmaceuticals. The thermal decomposition of Cefadroxil monohydrate has been analyzed using thermoanalytical methods like thermogravimetry (TG) and differential scanning calorimetry (DSC). lew.ronih.gov These studies show that Cefadroxil monohydrate undergoes a two-stage decomposition process. The first stage, occurring between 50°C and 150°C, corresponds to the loss of a water molecule (dehydration). lew.ronih.gov The second, more significant decomposition process occurs at a higher temperature range, approximately 185°C to 225°C, which involves the destruction of the dihydrothiazinic cycle of the cephem structure. lew.ronih.gov Kinetic analysis of this second stage has been performed to determine the activation energy and reaction mechanism. lew.ro

Table 1: Thermal Decomposition Stages of Cefadroxil Monohydrate This table is interactive. You can sort and filter the data.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Description | Reference |

|---|---|---|---|---|

| 1 | 50 - 150 | ~5.16 (Observed) | Dehydration (Loss of one water molecule) | lew.ro |

| 2 | 185 - 225 | - | Destruction of the cephem structure | lew.ronih.gov |

Hydrolytic degradation involves the breakdown of a substance by reaction with water, a process that can be significantly influenced by pH. wisdomlib.org Cefadroxil's degradation in aqueous solutions has been shown to follow first-order kinetics at a constant pH and temperature. nih.gov The degradation rate is pH-dependent, with stability being lowest in neutral and alkaline solutions. nih.gov

In aqueous solutions, Cefadroxil degradation proceeds via three main parallel reactions:

Intramolecular aminolysis : The C-7 side-chain amino group attacks the β-lactam moiety. nih.gov

Spontaneous or water-catalyzed hydrolysis . nih.gov

Hydroxide (B78521) ion-catalyzed β-lactam cleavage . nih.gov

The formation of a Cefadroxil dimer occurs through self-aminolysis, where the free side-chain amino group of one molecule attacks the β-lactam bond of a second molecule. jst.go.jp This dimerization is a second-order degradation process that becomes significant at higher drug concentrations. jst.go.jp In neutral and weakly alkaline solutions, the primary degradation products resulting from intramolecular aminolysis are two piperazine-2,5-diones, which are cyclic dimers. nih.gov A kinetic method based on alkaline hydrolysis has been developed for the determination of Cefadroxil. researchgate.net

Table 2: pH Influence on Cefadroxil Degradation Pathway This table is interactive. You can sort and filter the data.

| pH Condition | Predominant Degradation Pathway | Key Products | Reference |

|---|---|---|---|

| Neutral & Weak Alkaline | Intramolecular aminolysis / Self-aminolysis | Piperazine-2,5-diones (Cyclic dimers) | nih.govjst.go.jp |

| Acidic | Deacetylation (for some cephalosporins) | - | ajrconline.org |

| Alkaline | Hydroxide ion-catalyzed β-lactam cleavage | Hydrolysis products | nih.govresearchgate.net |

Oxidative degradation is assessed by exposing the drug substance to an oxidizing agent, commonly hydrogen peroxide. ajrconline.org The oxidative degradation of Cefadroxil has been studied using various oxidizing agents, including heptavalent manganese. aip.org These studies show that Cefadroxil is susceptible to oxidation, with the reaction kinetics being dependent on factors like the concentration of the oxidizing agent and pH. aip.orgdntb.gov.ua The reaction with heptavalent manganese was found to be faster in an acidic medium. aip.org While the primary focus is often on the parent drug, the formation of dimeric products through oxidative pathways, particularly under photo-induced oxidation, has been noted for related cephalosporins. mdpi.comresearchgate.net

Hydrolytic Degradation (Acidic, Neutral, Alkaline)

Kinetic Modeling of Dimer Formation and Degradation

A kinetic model for the disappearance of Cefadroxil from an intestinal perfusate successfully incorporated terms for first-order degradation and second-order dimerization. jst.go.jp The degradation rate constant is highly dependent on pH, as illustrated by the log k-pH profile, which shows the rate is minimal in the acidic range and increases as the pH becomes neutral to alkaline. nih.gov

The formation of piperazine-2,5-diones (cyclic dimers) is a result of an intramolecular nucleophilic attack, a pathway whose rate is significantly faster for some other aminocephalosporins compared to Cefadroxil. nih.govjst.go.jp Kinetic models can also incorporate activation parameters such as activation energy (ΔE#), enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) of activation for the hydrolysis process. researchgate.net

Table 3: Kinetic Parameters for Cefadroxil Degradation This table is interactive. You can sort and filter the data.

| Kinetic Process | Order of Reaction | Influencing Factors | Relevance to Dimer | Reference |

|---|---|---|---|---|

| Overall Degradation | First-order (at constant pH) | pH, Temperature, Buffers | Indirectly affects dimer formation rate | nih.gov |

| Dimerization | Second-order | Drug Concentration | Direct formation of dimers | jst.go.jp |

| Alkaline Hydrolysis | First-order | Temperature, NaOH concentration | Degradation of parent molecule | researchgate.net |

Influence of Excipients and Formulation Components on Dimer Stability

Excipients, while often considered inert, can significantly impact the stability of an active pharmaceutical ingredient (API) by interacting with it or by altering the microenvironment of the formulation. nih.govjapsonline.com The stability of Cefadroxil and its dimer can be influenced by formulation components in several ways.

Buffers such as citrate (B86180) and phosphate (B84403) have been shown to catalyze the degradation of Cefadroxil, demonstrating general acid and base catalysis. nih.gov The pH of excipients is a critical factor, as the degradation of Cefadroxil, including dimer formation, is highly pH-dependent. nih.gov Excipients with acidic or basic properties can alter the pH of the formulation and thus accelerate degradation. nih.gov

Long-Term and Accelerated Stability Testing Protocols

The stability of a drug substance is a critical quality attribute that determines its shelf-life and appropriate storage conditions. For this compound, an impurity of the antibiotic Cefadroxil, understanding its stability profile is essential for ensuring the quality and safety of the parent drug product. Stability studies for this compound are designed to evaluate how its chemical properties change over time under the influence of various environmental factors such as temperature and humidity. These studies are typically conducted following internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Protocols for stability testing are divided into two main categories: long-term and accelerated. Long-term stability testing is conducted under the recommended storage conditions to establish the re-test period or shelf-life. Accelerated stability testing involves exposing the substance to elevated stress conditions to predict its long-term stability and to evaluate the effect of short-term excursions outside the label storage conditions. google.comeuropa.eueuropa.eu

Research indicates that the stability of the this compound is pH-dependent, with hydrolysis being a primary degradation pathway. vulcanchem.com Therefore, stability testing protocols must consider the potential for hydrolysis and should evaluate the substance over a range of pH values if it is to be in a solution or suspension.

Long-Term Stability Testing

Long-term stability studies are designed to assess the chemical integrity of this compound over a prolonged period under controlled conditions that mimic the recommended storage environment.

Storage Conditions: For a substance like this compound, the standard long-term stability testing conditions are typically 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%. europa.eueuropa.eu Alternative conditions, such as 30°C ± 2°C and 65% RH ± 5% RH, may also be used, particularly for products intended for climatic zones with higher ambient temperatures and humidity. europa.eueuropa.eu

Testing Frequency: The frequency of testing for long-term stability studies is generally sufficient to establish a comprehensive stability profile. A typical schedule involves testing at the initial time point (0 months), followed by every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed re-test period. europa.eu

Illustrative Data Table for Long-Term Stability Testing of this compound:

The data presented in this table is for illustrative purposes only and is intended to represent a typical long-term stability study protocol. Actual results may vary.

| Time Point (Months) | Storage Condition | Assay (%) | Appearance | Related Substances (%) |

|---|---|---|---|---|

| 0 | - | 99.8 | White to off-white powder | 0.15 |

| 3 | 25°C/60%RH | 99.5 | Complies | 0.20 |

| 6 | 25°C/60%RH | 99.2 | Complies | 0.25 |

| 9 | 25°C/60%RH | 99.0 | Complies | 0.28 |

| 12 | 25°C/60%RH | 98.8 | Complies | 0.32 |

| 18 | 25°C/60%RH | 98.5 | Complies | 0.38 |

| 24 | 25°C/60%RH | 98.1 | Complies | 0.45 |

Accelerated Stability Testing

Accelerated stability studies are performed to increase the rate of chemical degradation and physical change by subjecting the this compound to exaggerated storage conditions. The data from these studies are used to predict the shelf-life and to assess the impact of short-term deviations from the recommended storage conditions.

Storage Conditions: The standard accelerated stability testing condition is 40°C ± 2°C with a relative humidity of 75% ± 5% RH. europa.eueuropa.eu If a significant change occurs at these conditions, further testing at an intermediate condition, such as 30°C ± 2°C and 65% RH ± 5% RH, may be warranted. europa.eueuropa.eu

Testing Frequency: For accelerated stability studies, a minimum of three time points, including the initial and final time points, is recommended for a 6-month study. A common testing schedule would be 0, 3, and 6 months. europa.eu

Illustrative Data Table for Accelerated Stability Testing of this compound:

The data presented in this table is for illustrative purposes only and is intended to represent a typical accelerated stability study protocol. Actual results may vary.

| Time Point (Months) | Storage Condition | Assay (%) | Appearance | Related Substances (%) |

|---|---|---|---|---|

| 0 | - | 99.8 | White to off-white powder | 0.15 |

| 3 | 40°C/75%RH | 98.2 | Complies | 0.48 |

| 6 | 40°C/75%RH | 96.5 | Slight discoloration | 0.85 |

The results from both long-term and accelerated stability studies are crucial for establishing the handling, storage, and shelf-life of Cefadroxil and its preparations, ensuring that the levels of impurities like the this compound remain within acceptable limits throughout the product's lifecycle.

Theoretical and Computational Investigations of Cefadroxil Dimer

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interaction between a ligand, such as the Cefadroxil dimer, and a biological target, typically a protein or enzyme.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor. For the this compound, docking studies would be crucial to understand how its larger structure, compared to the monomer, affects its binding to Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. Studies on similar first-generation cephalosporins like Cefadroxil have utilized docking to explore binding interactions within various protein pockets. nih.govnih.gov For instance, research on Cefadroxil and Cephalexin docking against the GSK3β binding pocket revealed that their top-ranked poses did not interact with key hinge residues, unlike third-generation cephalosporins. nih.gov This suggests that dimerization, which would further increase steric bulk, is likely to inhibit effective binding to the target enzyme's active site. The process involves preparing the ligand and receptor structures, defining a binding site (grid box), and using a scoring function to rank the potential binding poses. tubitak.gov.tr

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. nih.govresearchgate.net For a this compound-PBP complex, an MD simulation lasting hundreds of nanoseconds would reveal whether the dimer remains stably bound or if the binding is transient, likely indicating a loss of antibacterial activity. nih.gov These simulations are performed by placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and applying a force field to govern the atomic interactions. tubitak.gov.trmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly detailed view of the electronic structure of molecules. researchgate.net This allows for the precise prediction of various molecular properties and the analysis of chemical reactions.

Quantum chemical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for identifying unknown compounds like the this compound in laboratory samples. nih.govepj-conferences.org By calculating the optimized molecular geometry, one can predict theoretical spectra that can be compared with experimental data from techniques like FT-IR, FT-Raman, and NMR. nih.govresearchgate.net

For a this compound, DFT methods (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict vibrational frequencies and NMR chemical shifts (¹H and ¹³C). researchgate.net The formation of a dimer through intermolecular bonds would cause characteristic shifts in the spectra compared to the monomer. For example, the involvement of amide or carbonyl groups in intermolecular hydrogen bonding to form a dimer typically results in a noticeable red shift in the corresponding FT-IR peaks. nih.gov Such theoretical predictions can guide the interpretation of complex experimental spectra from degradation studies of Cefadroxil. researchgate.net

Table 1: Hypothetical Spectroscopic Shifts Predicted by Quantum Calculations for Cefadroxil Dimerization

| Spectroscopic Technique | Property Measured | Expected Change in Dimer vs. Monomer | Rationale |

| FT-IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Red shift (lower frequency) for C=O and N-H stretch | Intermolecular hydrogen bonding weakens the original covalent bonds, lowering the energy required for vibration. nih.gov |

| NMR Spectroscopy | Chemical Shift (ppm) | Downfield shift for protons involved in H-bonding | The proton is deshielded due to its interaction with an electronegative atom in the adjacent monomer unit. |

| UV-Vis Spectroscopy | Maximum Absorbance (λ_max) | Shift in λ_max | Alteration of the chromophore system and electronic transitions due to intermolecular interactions. researchgate.net |

Understanding how Cefadroxil monomers combine to form a dimer requires an analysis of the potential chemical reaction pathways. Dimerization of β-lactam antibiotics can occur through various mechanisms, such as intermolecular aminolysis where the side-chain amino group of one molecule attacks the β-lactam ring of another.

Computational chemistry can model these reaction pathways to determine their feasibility. chemrxiv.orgrsc.org By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the dimerization process. chemrxiv.org The energy barrier (activation energy) for each potential pathway can be calculated, revealing the most kinetically and thermodynamically favorable route. chemrxiv.org For example, a chemical reaction network (CRN) analysis could reveal that a specific dimerization path is thermodynamically favorable compared to other degradation routes. chemrxiv.org Such analyses provide crucial insights that can be used to predict the conditions under which dimerization is most likely to occur and to understand the structure of the resulting dimer. chemrxiv.org

Prediction of Spectroscopic Properties

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

The formation of a this compound would significantly alter its physicochemical properties, which in turn affects its ADME profile. In silico tools are widely used in early drug discovery to predict these properties, helping to identify potential liabilities. japtronline.comfrontiersin.orgljmu.ac.uk

The dimerization of Cefadroxil would, most obviously, double its molecular weight. This increase could negatively impact its oral bioavailability, as molecules with high molecular weight often exhibit poor membrane permeability. Other key properties that would be altered are summarized in the table below. Various online tools and software packages can predict these ADME properties based on the molecule's structure. japtronline.comfrontiersin.org

Table 2: Predicted Changes in Physicochemical and ADME Properties for this compound Analogue

| Property | Cefadroxil (Monomer) | Predicted this compound | Implication for ADME |

| Molecular Weight ( g/mol ) | ~363.4 | ~726.8 | Likely reduced oral absorption and permeability. |

| LogP (Lipophilicity) | Low (hydrophilic) | Potentially higher | May alter distribution in the body and ability to cross membranes. |

| Topological Polar Surface Area (TPSA) | High | Significantly higher | Reduced permeability across the blood-brain barrier and cell membranes. |

| Water Solubility | Soluble | Likely reduced | May affect formulation and absorption. frontiersin.org |

| Number of H-bond Donors/Acceptors | High | Doubled | Affects solubility and binding interactions. |

These in silico predictions suggest that a this compound analogue would likely have a less favorable ADME profile than the parent drug, potentially leading to lower efficacy and different distribution in the body.

Structure-Activity Relationship (SAR) Studies of Dimeric Cephalosporins

The antibacterial activity of cephalosporins is intrinsically linked to their chemical structure, a concept explored through Structure-Activity Relationship (SAR) studies. auburn.edu The essential feature for activity is the strained β-lactam ring, which acylates PBPs, inhibiting bacterial cell wall synthesis. auburn.edu

Key SAR principles for cephalosporins include:

The β-Lactam Ring: Its integrity is essential for antibacterial activity.

The 7-acylamino side chain: Modifications here significantly influence the antibacterial spectrum and resistance to β-lactamases. auburn.edukoreascience.kr

The substituent at position 3: This group affects the compound's pharmacokinetic properties and metabolic stability. auburn.edunih.gov